Methiocarb

説明

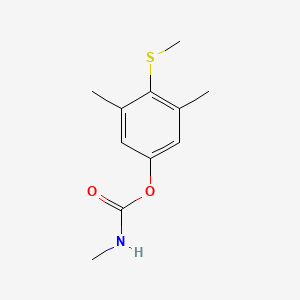

Structure

3D Structure

特性

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032626 | |

| Record name | Methiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high. (USCG, 1999) | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27 | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015 | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, White crystalline powder | |

CAS No. |

2032-65-7 | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptodimethur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI9431OS31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

243 °F (EPA, 1998), 119 °C | |

| Record name | MERCAPTODIMETHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIOCARB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb, a carbamate (B1207046) pesticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanism, kinetics, and experimental evaluation of this compound's interaction with AChE. By carbamylating the active site of the enzyme, this compound leads to a reversible but prolonged inhibition, resulting in the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.

Introduction to this compound

This compound, chemically known as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate pesticide that has been utilized as an insecticide, molluscicide, acaricide, and bird repellent.[1][3] Like other carbamate pesticides, its primary mechanism of toxicity is the disruption of nerve function through the inhibition of acetylcholinesterase (AChE).[1][2][5] Understanding this mechanism is crucial for toxicology, environmental science, and the development of novel therapeutic agents targeting cholinergic systems.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy cholinergic synapse, the arrival of a nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the signal. To terminate this signal and allow for subsequent nerve impulses, the enzyme acetylcholinesterase rapidly hydrolyzes ACh into choline (B1196258) and acetate.[6][7][8] This enzymatic degradation is essential for maintaining normal neuromuscular and cognitive functions.[9]

Molecular Mechanism of this compound Inhibition

This compound functions as a reversible inhibitor of acetylcholinesterase.[2] The mechanism can be described as a two-step process involving the carbamylation of the enzyme's active site.

-

Formation of a Carbamoyl-Enzyme Complex: this compound competes with acetylcholine for the active site of AChE. The carbamate ester group of this compound reacts with the serine hydroxyl group within the catalytic triad (B1167595) of the enzyme's active site.[10] This reaction leads to the formation of a covalent, but unstable, carbamylated enzyme complex, while the phenolic portion of the this compound molecule is released.[1][2]

-

Slow Decarbamylation: The carbamylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. The rate of hydrolysis of this carbamoyl-enzyme complex (decarbamylation) is much slower, with half-lives that can range from minutes to hours.[1][6][11] This slow decarbamylation rate effectively renders the enzyme inactive for a prolonged period, leading to the accumulation of acetylcholine in the synapse.[1] This contrasts with organophosphate inhibitors, which typically cause irreversible phosphorylation of the enzyme.[1][2]

The resulting excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to the characteristic signs of cholinergic toxicity, such as tremors, convulsions, salivation, and in severe cases, respiratory failure and death.[2][4]

Figure 1: Signaling pathway of cholinergic transmission and its disruption by this compound.

Quantitative Analysis of AChE Inhibition by this compound

The potency and kinetics of this compound's inhibition of AChE have been quantified through various studies. The following tables summarize key parameters from different biological sources.

Table 1: Inhibition Constants (IC₅₀) of this compound

| Enzyme Source | Organism | IC₅₀ Value (µM) | Reference |

| Acetylcholinesterase | Western flower thrips (Frankliniella occidentalis) - Sensitive Strain | 2.1 | [12] |

| Acetylcholinesterase | Western flower thrips (Frankliniella occidentalis) - Resistant Strain | 0.43 | [12] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 2: Kinetic Constants for this compound Inhibition of Bovine Erythrocyte AChE

| This compound Concentration (mol/L) | Dissociation Constant (Kd) (mol/L) | Carbamylation Rate (k₂) (min⁻¹) | Reference |

| 2.5 x 10⁻⁵ | 3.8 x 10⁻⁴ | 1.87 | [2] |

| 2.5 x 10⁻⁴ | 4.4 x 10⁻⁴ | 1.18 | [2] |

| 2.5 x 10⁻³ | 5.0 x 10⁻⁴ | 1.06 | [2] |

Kd (Dissociation Constant) represents the affinity of the inhibitor for the enzyme. A lower Kd indicates higher affinity. k₂ (Carbamylation Rate Constant) represents the rate at which the enzyme becomes carbamylated.

Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[13] This assay quantifies enzyme activity by measuring the formation of a yellow-colored product.

5.1. Principle The assay involves a two-step reaction. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[13] The rate of TNB formation is directly proportional to the AChE activity.

5.2. Materials and Reagents

-

Acetylcholinesterase (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - Chromogen

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

This compound (or other test inhibitors)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm[9][13]

5.3. Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[13]

-

AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1 U/mL.[14]

-

ATCI Stock Solution (10-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.[13][14]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect this solution from light.[13][14]

-

Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1% to prevent solvent effects on enzyme activity.[14]

5.4. Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank wells: Add buffer only.

-

Negative Control (100% activity): Add buffer, AChE solution, and the same percentage of DMSO as the inhibitor wells.

-

Test wells: Add buffer, AChE solution, and the various dilutions of the this compound solution.

-

-

Enzyme and Inhibitor Pre-incubation:

-

To each well (except the blank), add the AChE working solution.

-

Add the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.

-

Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[15]

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing the ATCI substrate and DTNB in the assay buffer.

-

Add this reaction mixture to all wells simultaneously using a multichannel pipette to start the reaction.[13]

-

-

Absorbance Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[14] Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

5.5. Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Calculate Percentage of Inhibition: Use the following formula for each this compound concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

-

Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.[14]

Figure 2: Experimental workflow for a typical acetylcholinesterase inhibition assay.

Conclusion

This compound acts as a potent, reversible inhibitor of acetylcholinesterase through the carbamylation of the enzyme's active site serine residue. This action, characterized by a rapid binding and a slow release, leads to the accumulation of acetylcholine at the synapse, causing hyperstimulation of the nervous system. The quantitative kinetics and experimental methodologies detailed in this guide provide a comprehensive framework for researchers to understand and investigate the neurotoxic properties of this compound and other carbamate inhibitors. This knowledge is fundamental for assessing its environmental and health impacts and for the rational design of new molecules targeting the cholinergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: OMS 93) [sitem.herts.ac.uk]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opcw.org [opcw.org]

- 8. Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention [mdpi.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (Methiocarb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, a compound commonly known as Methiocarb.[1] This document details the synthetic pathway from 3,5-dimethylphenol (B42653), including the synthesis of the key intermediate 3,5-dimethyl-4-(methylsulfanyl)phenol. Detailed experimental protocols, a summary of key quantitative data, and a visual representation of the synthetic workflow are provided to support researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate is a carbamate (B1207046) ester characterized by a dimethylphenyl group substituted with a methylsulfanyl group and a methylcarbamate moiety.[1] It is a white crystalline solid with a mild odor.[1]

Chemical Structure:

-

IUPAC Name: 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate[1]

-

Synonyms: this compound, Mercaptodimethur, Mesurol[1]

-

CAS Number: 2032-65-7

-

Molecular Formula: C₁₁H₁₅NO₂S[1]

A summary of the key physicochemical properties of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate and its precursor is presented in Table 1.

Table 1: Quantitative Data Summary

| Property | 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (this compound) | 3,5-dimethyl-4-(methylsulfanyl)phenol |

| Molecular Weight | 225.31 g/mol [1] | 168.26 g/mol [2] |

| Melting Point | 119 °C | 64-65.5 °C[3] |

| Boiling Point | Decomposes | 155-160 °C at 12 Torr[3] |

| Density | 1.223 g/cm³ | 1.1 g/cm³[4] |

| Solubility in Water | 27 mg/L at 20 °C | Slightly soluble |

| Vapor Pressure | 1.5 x 10⁻⁷ hPa at 20 °C | 0.0±0.6 mmHg at 25°C[4] |

| Log P (octanol-water) | 3.06 | Not available |

Synthesis

The synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate is a two-step process that begins with the thiomethylation of 3,5-dimethylphenol to yield the key intermediate, 3,5-dimethyl-4-(methylsulfanyl)phenol. This intermediate is subsequently reacted with methyl isocyanate to produce the final product.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenol

This procedure outlines the thiomethylation of 3,5-dimethylphenol using dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid (HCl).

Materials:

-

3,5-Dimethylphenol

-

Dimethyl sulfoxide (DMSO)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in an excess of dimethyl sulfoxide.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3,5-dimethyl-4-(methylsulfanyl)phenol.

Step 2: Synthesis of 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (this compound)

This protocol describes the reaction of the synthesized intermediate with methyl isocyanate.

Materials:

-

3,5-dimethyl-4-(methylsulfanyl)phenol

-

Methyl isocyanate

-

Anhydrous toluene (B28343) or other inert solvent

-

Triethylamine (B128534) (as a catalyst, optional)

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-4-(methylsulfanyl)phenol in anhydrous toluene.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add an equimolar amount of methyl isocyanate to the stirred solution at room temperature. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting phenol (B47542) is consumed.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the crude product with cold hexane to remove any unreacted starting materials and byproducts.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate as a white crystalline solid.

Mechanism of Action

3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate primarily functions as a cholinesterase inhibitor.[1] The carbamate moiety of the molecule binds to the active site of the acetylcholinesterase enzyme, leading to its carbamoylation. This inactivation of the enzyme prevents the breakdown of the neurotransmitter acetylcholine, resulting in its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Conclusion

This technical guide has detailed the chemical structure, properties, and a reliable synthetic route for 3,5-dimethyl-4-(methylsulfanyl)phenyl methylcarbamate. The provided experimental protocols offer a practical foundation for its laboratory-scale synthesis. The compiled quantitative data and the visual representation of the synthesis workflow are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research can focus on optimizing the presented synthetic methods for higher yields and exploring the biological activities of this and related compounds.

References

The Environmental Fate and Degradation of Methiocarb in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized globally for its insecticidal, molluscicidal, and avian repellent properties.[1][2] Understanding its environmental fate, particularly its behavior and degradation in soil, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound in the soil environment, summarizes key quantitative data, and details the experimental protocols used to elucidate these processes.

Physicochemical Properties and Mobility in Soil

This compound's environmental behavior is influenced by its physicochemical properties. It has low mobility in soil, primarily due to its strong sorption to soil particles.[3][4] The soil organic carbon partition coefficient (Koc), a measure of its tendency to bind to organic matter, is estimated to be around 530 to 920, indicating strong sorption.[3][4] This strong adsorption limits its potential for leaching into groundwater. However, its primary metabolites, this compound sulfoxide (B87167) and the corresponding phenol, are significantly more mobile.[3]

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving abiotic and biotic mechanisms. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The rate and extent of each pathway are influenced by soil properties such as pH, organic matter content, and microbial activity.

Abiotic Degradation

Hydrolysis: The hydrolysis of the carbamate ester linkage is a key detoxification pathway for this compound.[3] This process is highly dependent on soil pH. In acidic soils, this compound is relatively persistent, with a half-life that can extend to over a year.[3][4] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly. At a neutral pH of 7, the half-life is approximately 24 to 35 days, which decreases to a matter of hours in alkaline conditions (pH 9).[2][3][4] The primary hydrolysis product is 3,5-dimethyl-4-(methylthio)phenol.[3]

Photolysis: On the soil surface, this compound can undergo photodegradation when exposed to sunlight. This process primarily involves the photo-oxidation of the methylthio group to form this compound sulfoxide.[3][5] The carbamate linkage remains intact during this initial transformation, meaning the resulting sulfoxide metabolite may retain toxic properties.[3] The photolysis half-life of this compound on soil surfaces has been reported to range from 4 to 9 days, and in some cases, up to 1-2 months.[3][4]

Biotic Degradation

Microbial metabolism plays a crucial role in the degradation of this compound in soil. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its breakdown.[6] The primary biotic degradation pathway involves the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone.[1] These metabolites can then undergo further degradation. Under anaerobic conditions, sulfoxide metabolites can be reduced back to sulfides.[3] The half-life of this compound due to microbial degradation in aerobic soil ranges from 17 to 111 days.[4]

The major metabolites formed through these degradation pathways include:

-

This compound sulfoxide

-

This compound sulfone

-

3,5-Dimethyl-4-(methylthio)phenol

-

3,5-Dimethyl-4-(methylsulfinyl)phenol

-

3,5-Dimethyl-4-(methylsulfonyl)phenol

Ultimately, complete mineralization to carbon dioxide can occur.[1]

Quantitative Data on this compound Degradation and Mobility

The following tables summarize the key quantitative data related to the environmental fate of this compound in soil.

Table 1: Half-life of this compound in Soil under Various Conditions

| Degradation Process | Condition | Half-life (t½) | Reference(s) |

| Hydrolysis | pH 4 | > 1 year | [3][4] |

| pH 7 | 24 - 35 days | [2][3][4] | |

| pH 9 | 6 hours - 0.21 days | [3][4] | |

| Photolysis | Soil Surface | 4 - 9 days | [4] |

| Soil Surface | 1 - 2 months | [3] | |

| Aerobic Soil Metabolism | 17 - 111 days | [4] | |

| Anaerobic Soil Metabolism | ~64 days | [4] |

Table 2: Soil Sorption and Mobility of this compound and its Metabolites

| Compound | Soil Organic Carbon Partition Coefficient (Koc) | Mobility Class | Reference(s) |

| This compound | 530 - 920 | Low to Slight | [3][4] |

| This compound Sulfoxide | Not specified | Highly Mobile | [3] |

| 3,5-Dimethyl-4-(methylthio)phenol | Not specified | Highly Mobile | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate of pesticides like this compound. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

1. Soil Selection and Preparation:

-

Select a sandy loam, silty loam, or loam soil.[1]

-

Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[4]

-

Sieve the fresh soil through a 2 mm mesh to remove large particles and homogenize.[7]

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.[4]

-

Pre-incubate the soil in the dark at the test temperature for at least 7 days to allow microbial activity to stabilize.

2. Test Substance Application:

-

Use radiolabeled ([¹⁴C]) this compound to facilitate the tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil at a concentration equivalent to the maximum recommended field application rate.[1][8]

-

The application solution should be prepared in a minimal amount of a suitable solvent (e.g., acetone) and mixed thoroughly with the soil.

3. Incubation:

-

Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometer flasks).[1]

-

Aerobic Conditions: Continuously supply a stream of humidified, carbon dioxide-free air. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).

-

Anaerobic Conditions: After an initial aerobic phase (e.g., 30 days or until half of the substance has degraded), flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).[4]

-

The study duration is typically up to 120 days.[1]

4. Sampling and Analysis:

-

Collect duplicate soil samples at pre-determined intervals.

-

Extract the soil samples using an appropriate sequence of solvents with varying polarities (e.g., acetonitrile (B52724), methanol (B129727), dichloromethane).

-

Analyze the extracts for this compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

Analyze the CO₂ traps to determine the extent of mineralization.

5. Data Analysis:

-

Calculate the dissipation half-life (DT50) and, if possible, the degradation half-life (DegT50) of this compound.

-

Identify and quantify the major transformation products, plotting their formation and decline over time.

-

Establish a mass balance at each sampling interval, accounting for the parent compound, metabolites, ¹⁴CO₂, and bound residues.

Photodegradation on Soil Surfaces Study (Adapted from OECD Guideline)

This study evaluates the degradation of this compound on the soil surface when exposed to simulated sunlight.

1. Soil Preparation:

-

Use a sandy loam soil.

-

Sterilize the soil (e.g., by autoclaving or gamma irradiation) to inhibit microbial activity and isolate the photochemical degradation process.

-

Prepare thin layers of the sterilized soil (e.g., 0.5-1 mm) on a suitable support (e.g., glass plates or petri dishes).[2]

2. Test Substance Application:

-

Apply a solution of radiolabeled this compound evenly to the soil surface.[2]

3. Irradiation:

-

Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[2]

-

Maintain a constant temperature and, if necessary, control the humidity.

-

Include dark control samples, which are incubated under the same conditions but shielded from light, to differentiate between photochemical and other abiotic degradation processes.[2]

4. Sampling and Analysis:

-

At various time points, remove replicate irradiated and dark control samples.

-

Extract the soil and analyze the extracts for this compound and its photoproducts as described in the soil metabolism study.

5. Data Analysis:

-

Calculate the photodegradation half-life of this compound on the soil surface.

-

Identify the major phototransformation products.

Soil Sorption/Desorption Study (Batch Equilibrium Method - Adapted from OECD Guideline 106)

This experiment quantifies the extent to which this compound binds to soil particles.

1. Soil and Solution Preparation:

-

Use a range of soil types with varying organic carbon content and texture.

-

Prepare a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength.

-

Prepare a series of this compound solutions of known concentrations in the background electrolyte.

2. Adsorption Phase:

-

Place a known mass of soil into centrifuge tubes.

-

Add a known volume of a this compound solution of a specific concentration to each tube.

-

Include control samples without soil to check for adsorption to the vessel walls.

-

Equilibrate the soil suspensions by shaking them for a predetermined time (e.g., 24 hours) at a constant temperature.[9]

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the supernatant for the equilibrium concentration of this compound.

3. Desorption Phase:

-

After the adsorption phase, remove a known volume of the supernatant.

-

Replace it with the same volume of fresh background electrolyte solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

Repeat for several desorption steps.

4. Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil at each concentration.

-

Determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc) using the Freundlich or Langmuir adsorption isotherms.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the analysis of this compound and its metabolites in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

1. QuEChERS Extraction:

-

Weigh a sample of soil (e.g., 10-15 g) into a centrifuge tube.

-

Add water (if the soil is dry) and an extraction solvent, typically acetonitrile.[10]

-

Add a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation and aid extraction.[10]

-

Shake vigorously and then centrifuge to separate the acetonitrile layer.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile extract and transfer it to a tube containing a d-SPE sorbent mixture.

-

The sorbent mixture typically includes magnesium sulfate (to remove residual water) and primary secondary amine (PSA) to remove organic acids and other interferences. Graphitized carbon black (GCB) may be added to remove pigments.

-

Vortex and centrifuge the sample.

3. LC-MS/MS Analysis:

-

Analyze the final cleaned-up extract by LC-MS/MS.

-

Liquid Chromatography (LC): Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification and confirmation of this compound and its metabolites by monitoring specific precursor-to-product ion transitions.

Visualizations

Conclusion

The environmental fate of this compound in soil is governed by a combination of hydrolysis, photolysis, and microbial degradation. While the parent compound exhibits low mobility due to strong sorption to soil organic matter, its degradation products can be more mobile. The persistence of this compound is highly dependent on soil pH, with rapid degradation occurring in neutral to alkaline conditions. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of this compound and for conducting accurate environmental risk assessments. The standardized experimental protocols outlined in this guide provide a framework for researchers to generate reliable and reproducible data on the environmental fate of this and other similar compounds.

References

- 1. oecd.org [oecd.org]

- 2. eppltd.com [eppltd.com]

- 3. policycommons.net [policycommons.net]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. researchgate.net [researchgate.net]

- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. unitedchem.com [unitedchem.com]

An In-depth Technical Guide to the Aerobic and Anaerobic Degradation of Methiocarb in Aquatic Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Methiocarb in aquatic systems, with a specific focus on the comparative analysis of its degradation under aerobic and anaerobic conditions. The document details the degradation pathways, summarizes key quantitative data, and outlines typical experimental protocols employed in such studies.

Introduction to this compound

This compound, chemically known as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate (B1207046) pesticide utilized as an insecticide, molluscicide, acaricide, and bird repellent.[1] Its introduction into aquatic environments through runoff or spray drift necessitates a thorough understanding of its persistence, transformation, and ultimate fate. The degradation of this compound is primarily a biotic process, strongly influenced by the presence or absence of oxygen, which dictates the active microbial communities and the resultant metabolic pathways.[2][3][4]

Degradation Pathways

The environmental degradation of this compound in aquatic systems proceeds through distinct pathways under aerobic and anaerobic conditions, primarily involving hydrolysis of the carbamate ester linkage and oxidation or reduction of the sulfur atom.

In the presence of oxygen, the primary degradation pathway for this compound involves the oxidation of the methylthio group to form this compound sulfoxide (B87167).[5] This is followed by further oxidation to this compound sulfone or hydrolysis of the carbamate bond to form corresponding phenol (B47542) derivatives.[6] Hydrolysis is a significant degradation route, particularly under neutral to alkaline conditions. The major metabolites identified in aerobic systems are this compound sulfoxide and this compound sulfoxide phenol.[1]

Under anaerobic conditions, the degradation landscape for this compound shifts. While hydrolysis to this compound phenol remains a key process, the reductive environment prevents the stable formation of oxidized sulfur species. Instead, any this compound sulfoxide formed during transient aerobic periods can be reduced back to the parent this compound (sulfide).[5] The primary degradation product in strictly anaerobic systems is this compound phenol. The parent compound disappears rapidly, often being partitioned into the sediment phase where microbial degradation continues.[7]

Quantitative Data Summary

The rate of this compound degradation is quantified by its dissipation half-life (DT50), which varies significantly with environmental conditions.

| Condition | System | pH | Temperature (°C) | Half-Life (DT50) | Reference |

| Aerobic | Pond Water | Not Reported | Not Reported | Disappeared within 3 days | [7] |

| Aerobic | Water (Hydrolysis) | 7 | 22-25 | ~28-35 days | [1][8] |

| Aerobic | Water (Hydrolysis) | 9 | 22-25 | 6 hours | [8] |

| Aerobic | Water (Hydrolysis) | 4-5 | 22-25 | > 1 year | [5][8] |

| Anaerobic | Water-Sediment | Not Reported | Not Reported | < 3 days | [5] |

A study conducted over 56 days using [¹⁴C]this compound applied to a water-sediment system showed the distribution of radioactivity among different metabolites.

| Compound | % of Applied ¹⁴C at Day 3 | % of Applied ¹⁴C at Day 21 | Reference |

| This compound | 5% | Not Reported | [7] |

| This compound Phenol | 56% | 29% (in water) | [7] |

| This compound Sulfoxide | 11% | Not Reported | [7] |

| Organosoluble (Total) | Not Reported | 84% | [7] |

| Bound to Soil | Not Reported | 42% (at Day 56) | [7] |

Experimental Protocols

Studies on the degradation of pesticides in aquatic systems often follow standardized guidelines, such as the OECD 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems").[9] A typical experimental workflow is outlined below.

-

Sediment and Water Collection : Sediment and overlying water are collected from a natural, unpolluted site. The sediment is typically sieved to remove large debris.

-

System Assembly : Test vessels (e.g., glass flasks or cylinders) are prepared with a layer of sediment and an overlying water column, often at a ratio of 1:3 sediment (dry weight) to water (volume).[10]

-

Acclimation : The systems are pre-incubated in the dark at a constant temperature (e.g., 20°C) for a period to allow microbial populations to stabilize. For anaerobic studies, oxygen is purged from the system using an inert gas like nitrogen, and the system is sealed. Glucose may be added to the water to facilitate the establishment of anaerobic conditions.[5]

-

Radiolabeling : To trace the fate of the molecule and its transformation products, ¹⁴C-labeled this compound is typically used. The label is often placed on the phenyl ring.[7]

-

Dosing : A stock solution of the radiolabeled this compound is prepared and applied to the water phase of the test systems at a concentration relevant to environmental exposure (e.g., 2 mg/L).[7]

-

Incubation : The test systems are incubated under controlled conditions (temperature, dark) for a defined period (e.g., up to 100 days or more). For aerobic systems, a gentle stream of air is passed over the water surface. Volatile traps (e.g., for ¹⁴CO₂) are connected to the outflow.

-

Sampling : Duplicate vessels are removed at predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 100 days).

-

Separation : The water and sediment phases are separated by centrifugation or decantation.

-

Extraction : The water phase is extracted with an organic solvent (e.g., ethyl acetate). The sediment is extracted multiple times with a sequence of solvents (e.g., chloroform/methanol).[7]

-

Quantification : The radioactivity in the water, sediment extracts, and post-extraction sediment (non-extractable residues) is quantified using Liquid Scintillation Counting (LSC).

-

Identification : The parent compound and its metabolites in the extracts are separated and identified using techniques like Thin-Layer Chromatography (TLC) with autoradiography or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[7][10] Confirmation of metabolite identity is achieved using mass spectrometry (LC-MS/MS).[10]

Conclusion

The degradation of this compound in aquatic systems is a complex process governed by the prevailing redox conditions.

-

Under aerobic conditions , degradation is characterized by oxidative pathways, leading to the formation of this compound sulfoxide and sulfone, alongside hydrolysis to phenolic derivatives. The process can be relatively slow in the water column, especially at neutral pH.

-

Under anaerobic conditions , typically found in sediments, degradation is more rapid. The primary pathway is hydrolysis to this compound phenol, and reductive processes can convert sulfoxide metabolites back to the parent compound. A significant portion of the residues becomes bound to the sediment matrix.

This clear distinction in pathways and rates underscores the importance of considering both aerobic and anaerobic environments when assessing the environmental risk and persistence of this compound in aquatic ecosystems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. omicsonline.org [omicsonline.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Degradation of this compound by monochloramine in water treatment: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. This compound | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aerobic Transformation of a Biocide | Scymaris [scymaris.com]

- 10. researchgate.net [researchgate.net]

Toxicological Profile of Methiocarb on Non-Target Avian Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been widely utilized as an insecticide, molluscicide, and bird repellent. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to neurotoxic effects.[1][2][3] While effective in its intended applications, the broad-spectrum nature of this compound raises significant concerns regarding its impact on non-target organisms, particularly avian species. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target birds, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the acute oral toxicity (LD50), sub-acute dietary toxicity (LC50), and reproductive toxicity (No-Observed-Adverse-Effect Level - NOAEL) of this compound for various avian species.

| Species | Endpoint | Value | 95% Confidence Interval | Reference |

| Mallard duck (Anas platyrhynchos) | LD50 | 12.8 mg/kg | [4] | |

| Japanese quail (Coturnix japonica) | LD50 | 11.7 mg/kg | 8.5 - 16.5 mg/kg | [5] |

| Ring-necked Pheasant (Phasianus colchicus) | LD50 | > 2000 mg/kg | [4] | |

| Ethoprop | LD50 | 4.21 mg/kg | 3.03 - 5.83 mg/kg | [6] |

Table 1: Acute Oral Toxicity of this compound in Avian Species. This table presents the median lethal dose (LD50) of this compound, which is the single oral dose required to cause mortality in 50% of the test population.

| Species | Endpoint | Value | 95% Confidence Interval | Reference |

| Mallard duck (Anas platyrhynchos) | LC50 | 1071 ppm | [4] | |

| Ring-necked Pheasant (Phasianus colchicus) | LC50 | > 5000 ppm | [4] | |

| Common Grackle (Quiscalus quiscula) | LC50 (28-30 day) | > 100 ppm | [7] | |

| Mourning Dove (Zenaida macroura) | LC50 (28-30 day) | 630 ppm | 480 - 830 ppm | [7] |

| Coturnix quail (Coturnix coturnix) | LC50 (28-30 day) | > 1000 ppm | [7] |

Table 2: Sub-acute Dietary Toxicity of this compound in Avian Species. This table shows the median lethal concentration (LC50) in the diet over a specified period that results in 50% mortality.

| Species | Endpoint | Value | Observations | Reference |

| Mallard duck (Anas platyrhynchos) | NOAEL | 100 ppm | No reproductive effects observed. | [4] |

| Bobwhite quail (Colinus virginianus) | NOAEL | 50 ppm | No reproductive effects observed. | [4] |

| Coturnix quail (Coturnix coturnix) | NOAEL | 100 ppm | Egg production and live chick production were not affected. | [7] |

| Coturnix quail (Coturnix coturnix) | LOAEL | 316 ppm | Reduced egg production and live chick production. | [7] |

Table 3: Reproductive Toxicity of this compound in Avian Species. This table presents the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) on reproductive parameters.

Sublethal Effects

Exposure to sublethal doses of this compound can lead to a range of adverse effects in avian species. A primary sublethal effect is the inhibition of acetylcholinesterase (AChE) in the brain and plasma.[8][9] This inhibition can result in various clinical signs of poisoning, including excess salivation, tearing, urination, diarrhea, convulsions, lethargy, paralysis, and tremors.[9] Behavioral changes, such as food aversion, have also been well-documented. Birds that consume this compound-treated food often develop a conditioned aversion to that food source, which is the basis for its use as a bird repellent.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key toxicological studies, synthesized from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: A passerine species (e.g., Zebra Finch) and either an upland game bird (e.g., Northern Bobwhite) or a waterfowl (e.g., Mallard duck) are typically used.[6] Birds should be young, healthy adults of a known age and source.

-

Housing and Acclimation: Birds are housed in appropriate enclosures under controlled temperature, humidity, and lighting conditions. An acclimation period of at least seven days is required before the test begins.

-

Dosing: The test substance is administered as a single dose via oral gavage or capsule.[6] A control group receives the vehicle only. For a definitive test, at least three dose levels are used, with at least 10 birds per dose group.[6] For a limit test, a single high dose (e.g., 2000 mg/kg body weight) is administered to a smaller group of birds.[6]

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.[6] Observations are made frequently on the day of dosing and at least daily thereafter. Body weight and food consumption are monitored.

-

Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Avian Sub-acute Dietary Toxicity Test (based on OECD Guideline 205)

This study evaluates the toxicity of a substance when administered in the diet over a short period.

-

Test Animals: Upland game birds (e.g., Northern Bobwhite or Japanese Quail) or waterfowl (e.g., Mallard duck) are commonly used.[6]

-

Housing and Diet: Birds are housed in groups in pens with ad libitum access to food and water. The test substance is homogeneously mixed into the basal diet at various concentrations.

-

Exposure Period: Birds are exposed to the treated diet for five days, followed by a three-day observation period on a clean diet.[12]

-

Dose Levels: A control group and at least three treatment groups are used, with a geometric series of concentrations.[12] A limit test may be conducted at a high concentration (e.g., 5000 ppm).[6]

-

Observations: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily.[12]

-

Data Analysis: The LC50 value and its 95% confidence intervals are determined. The No-Observed-Effect Concentration (NOEC) may also be reported.

Avian Reproduction Test (based on OECD Guideline 206)

This test is designed to assess the potential effects of a substance on the reproductive performance of birds.

-

Test Animals: Commonly used species include the Mallard duck and the Northern Bobwhite quail.[4] Adult birds approaching their first breeding season are used.

-

Experimental Design: Birds are randomly assigned to a control group and at least two treatment groups. The test substance is administered in the diet.

-

Exposure Period: The exposure period typically covers a pre-egg-laying phase, the egg-laying period, and a period of chick rearing, often lasting for 20 weeks or more.[10]

-

Reproductive Endpoints: Key parameters measured include egg production, eggshell thickness, fertility, hatchability, and chick survival and growth.[10]

-

Parental Observations: Adult mortality, clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

-

Data Analysis: Statistical analyses are performed to determine the NOAEL and LOAEL for reproductive and parental toxicity.

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

References

- 1. Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase activity in the brain of wild birds in Korea—2014 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jspb.ru [jspb.ru]

- 4. meti.go.jp [meti.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Determination of Brain Cholinesterase Activity in Normal and Pesticide Exposed Wild Birds in Israel | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. oecd.org [oecd.org]

- 11. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methiocarb metabolism and biotransformation in plants and animals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb, a carbamate (B1207046) pesticide, has been utilized for its insecticidal, molluscicidal, and acaricidal properties. Understanding its metabolic fate in plants and animals is crucial for assessing its environmental impact and potential toxicity. This technical guide provides an in-depth analysis of the biotransformation of this compound, detailing the metabolic pathways, quantitative residue data, and the experimental protocols used for their determination. The primary metabolic routes involve sulfoxidation and hydrolysis, leading to the formation of key metabolites such as this compound sulfoxide (B87167), this compound sulfone, and their corresponding phenols. This document serves as a comprehensive resource for professionals engaged in the study of pesticide metabolism and toxicology.

Introduction

This compound (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a broad-spectrum carbamate pesticide. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The metabolism of this compound in biological systems is a detoxification process that modifies its chemical structure, altering its toxicity and persistence. This guide explores the intricate pathways of this compound biotransformation in both plant and animal systems.

Metabolic Pathways

The biotransformation of this compound proceeds primarily through two main pathways: sulfoxidation and hydrolysis of the carbamate ester linkage.

Metabolism in Plants

In plants, the initial and major metabolic step is the oxidation of the sulfur atom to form this compound sulfoxide. This can be further oxidized to this compound sulfone. Hydrolysis of the carbamate ester can occur in both the parent compound and its oxidized metabolites, leading to the formation of corresponding phenols.[1][2]

Key plant metabolites include:

-

This compound sulfoxide

-

This compound sulfone

-

This compound phenol

-

This compound sulfoxide phenol

-

This compound sulfone phenol

A study on corn plants grown from seeds coated with this compound found that while the parent compound was often below detection limits in guttation drops and leaves, its metabolites, particularly this compound sulfoxide, were present in significant concentrations.[3]

Figure 1: this compound metabolic pathway in plants.

Metabolism in Animals

In animals, the metabolic pathway of this compound involves both sulfoxidation and hydrolysis, primarily occurring in the liver.[2][4] The initial steps can be either the oxidation of this compound to this compound sulfoxide or the hydrolysis of the carbamate ester to this compound phenol.[5] The sulfoxide can be further oxidized to the sulfone.[4] The phenolic metabolites can also undergo sulfoxidation.[6] In rats, the sulfoxidation is catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) enzymes.[4]

Key animal metabolites include:

-

This compound sulfoxide

-

This compound sulfone

-

This compound phenol

-

This compound sulfoxide phenol

-

N-hydroxymethyl this compound (minor)[6]

Figure 2: this compound metabolic pathway in animals.

Quantitative Data on this compound and its Metabolites

The following tables summarize the quantitative data on the residues of this compound and its primary metabolites found in various plant and animal matrices from cited experimental studies.

Table 1: this compound and Metabolite Residues in Plants

| Plant Matrix | Compound | Concentration (µg/g) | Reference |

| Corn Leaves | This compound | < 0.079 | [5] |

| This compound Sulfoxide | 4.4 ± 2.1 | [5] | |

| This compound Sulfoxide Hydroxy | 3.0 ± 1.6 | [5] | |

| This compound Sulfoxide Phenol | 1.4 ± 1.0 | [5] | |

| Corn Guttation Drops | This compound | < MQL (0.026 µg/mL) | [5] |

| This compound Sulfoxide | 0.61 ± 1.12 µg/mL | [5] | |

| This compound Sulfoxide Phenol | 0.54 ± 0.42 µg/mL | [5] | |

| Banana (Pulp and Peel) | This compound | Detected | |

| This compound Sulfoxide | Detected (highest levels) | ||

| This compound Sulfone | < LOQ |

Table 2: this compound and Metabolite Residues in Animals

| Animal | Tissue/Matrix | Dosing | Compound | Residue Level (ppm) | Reference |

| Cattle | Milk | 10 ppm in ration (29 days) | Total Residues | 0.005 - 0.007 | [6] |

| Milk | 30 ppm in ration (29 days) | Total Residues | 0.008 - 0.015 | [6] | |

| Milk | 100 ppm in ration (29 days) | Total Residues | 0.021 - 0.033 | [6] | |

| Liver | 30 ppm in ration (29 days) | Total Residues | Detected | [6] | |

| Kidney | 100 ppm in ration (29 days) | Total Residues | Detected | [6] | |

| Poultry | Giblets | Feeding study | Total Residues | 0.02 - 0.13 | [6] |

| Rat | Kidney | Single IP injection | [¹⁴C]this compound | > 20% of radioactivity | [2] |

| Lungs | Single IP injection | [¹⁴C]this compound | 14% of radioactivity | [2] | |

| Heart | Single IP injection | [¹⁴C]this compound | 14% of radioactivity | [2] | |

| Red Blood Cells | Single IP injection | [¹⁴C]this compound | 26% of radioactivity | [2] |

Experimental Protocols

Radiolabeling Studies

Radiolabeling studies are fundamental to tracing the fate of this compound in biological systems. Typically, [¹⁴C]-labeled this compound is used.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Synthesis: Synthesis of [¹⁴C]-methiocarb, often labeled in the phenyl ring.

-

Dosing: Administration of the radiolabeled compound to the test organism (e.g., oral gavage for animals, application to soil or leaves for plants).

-

Sample Collection: Collection of excreta (urine, feces), tissues, and plant parts at various time points.

-

Extraction: Extraction of residues from the collected samples using appropriate solvents (e.g., acetonitrile (B52724), methanol).

-

Quantification: Measurement of total radioactivity in samples and extracts using Liquid Scintillation Counting (LSC).

-

Metabolite Profiling: Separation of metabolites using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Metabolite Identification: Identification of the separated metabolites using Mass Spectrometry (MS).

Figure 3: Experimental workflow for a radiolabeling study.

QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[7]

Objective: To extract this compound and its metabolites from a sample matrix for subsequent analysis.

Methodology:

-

Homogenization: A representative sample (e.g., 10-15 g of plant or animal tissue) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. For fortified samples, a spiking solution is added.

-

Salting Out: A salt mixture (commonly anhydrous magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.

-

Centrifugation: The sample is centrifuged to separate the layers.

-